Calcium;boranuide;oxolane
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Overview
Description
Calcium;boranuide;oxolane, also known as Calcium Borohydride bis(tetrahydrofuran), is a chemical compound with the molecular formula Ca(BH₄)₂ • 2C₄H₈O. It is a white to off-white powder that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a reducing agent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;boranuide;oxolane can be synthesized through the reaction of calcium borohydride with tetrahydrofuran. The reaction typically involves the following steps:
Preparation of Calcium Borohydride: Calcium borohydride can be prepared by reacting calcium hydride with diborane.
Reaction with Tetrahydrofuran: The calcium borohydride is then reacted with tetrahydrofuran under controlled conditions to form this compound.
The reaction conditions usually involve maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent degradation and contamination .
Chemical Reactions Analysis
Types of Reactions
Calcium;boranuide;oxolane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Hydrolysis: It reacts with water to produce hydrogen gas and calcium hydroxide.
Complex Formation: It can form complexes with other compounds, enhancing its reactivity and stability.
Common Reagents and Conditions
Reduction Reactions: Common reagents include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the products are hydrogen gas and calcium hydroxide.
Complex Formation: Various ligands can be used to form complexes with this compound, depending on the desired application.
Major Products Formed
Reduction Reactions: The major products are alcohols.
Hydrolysis: The major products are hydrogen gas and calcium hydroxide.
Complex Formation: The products vary depending on the ligands used.
Scientific Research Applications
Calcium;boranuide;oxolane has several scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various organometallic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of Calcium;boranuide;oxolane involves its ability to donate hydride ions (H⁻) in chemical reactions. This hydride transfer is crucial in reduction reactions, where the compound reduces carbonyl groups to alcohols. The molecular targets include carbonyl compounds, and the pathways involved are primarily reduction pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium Borohydride: Similar reducing agent but less reactive.
Lithium Borohydride: More reactive but less stable.
Magnesium Borohydride: Similar reactivity but different solubility properties.
Uniqueness
Calcium;boranuide;oxolane is unique due to its high reactivity and stability in tetrahydrofuran. It offers a balance between reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
calcium;boranuide;oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2BH4.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H4;/q;;2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDQIIWFODWXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[BH4-].C1CCOC1.C1CCOC1.[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24B2CaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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